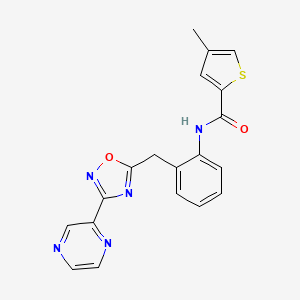
4-methyl-N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-methyl-N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C19H15N5O2S and its molecular weight is 377.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 4-methyl-N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)thiophene-2-carboxamide is a novel heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its pharmacological significance.
Chemical Structure and Properties
The compound features a complex structure that includes:
- Oxadiazole ring : Known for its diverse biological activities.
- Pyrazine moiety : Contributes to the compound's pharmacological properties.
- Thiophene ring and carboxamide group : Enhances lipophilicity and bioavailability.
Antimicrobial Activity
Research indicates that compounds containing the oxadiazole ring exhibit significant antimicrobial properties. A study on related oxadiazole derivatives showed:
- Gram-positive bacteria : Higher susceptibility compared to Gram-negative species.
- Effective against : Bacillus cereus, Bacillus thuringiensis, and other pathogens with notable activity levels .
Table 1 summarizes the antimicrobial effectiveness of derivatives related to the oxadiazole structure:
| Compound | Target Bacteria | Activity (MIC) |
|---|---|---|
| 5c | Bacillus cereus | 10 µg/ml |
| 5d | Bacillus thuringiensis | 12 µg/ml |
| 5e | Escherichia coli | 15 µg/ml |
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. The oxadiazole derivatives have shown promising results against several cancer cell lines:
- Cell lines tested : HCT116 (colon cancer), MCF7 (breast cancer), HUH7 (liver cancer).
- IC50 values : Some compounds demonstrated IC50 values lower than standard chemotherapeutics like 5-Fluorouracil (5-FU), indicating strong cytotoxic activity .
Table 2 presents a comparison of IC50 values for selected compounds against HUH7 liver carcinoma cells:
| Compound | IC50 Value (µM) | Comparison to 5-FU |
|---|---|---|
| 5d | 10.1 | Better |
| 5e | 18.78 | Comparable |
| Control (5-FU) | 20.0 | - |
The biological activity of the compound is attributed to several mechanisms:
- Enzyme Inhibition : The oxadiazole ring is known to inhibit thymidylate synthase, an enzyme critical for DNA synthesis, which is vital for both microbial and cancer cell proliferation .
- Cell Membrane Penetration : The lipophilic nature of the thiophene and carboxamide groups facilitates cell membrane penetration, enhancing bioavailability .
Case Studies
In a specific case study involving the synthesis of related oxadiazole derivatives, researchers reported that modifications to the oxadiazole scaffold significantly increased anticancer activity. These derivatives were systematically tested for their cytotoxic effects, leading to the identification of highly potent candidates with dual antimicrobial and anticancer properties .
Properties
IUPAC Name |
4-methyl-N-[2-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O2S/c1-12-8-16(27-11-12)19(25)22-14-5-3-2-4-13(14)9-17-23-18(24-26-17)15-10-20-6-7-21-15/h2-8,10-11H,9H2,1H3,(H,22,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMEXIRCPBMHLTH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=NC=CN=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














